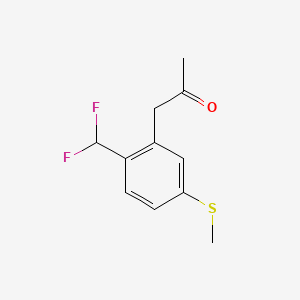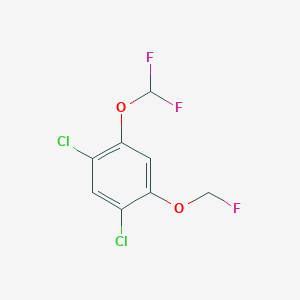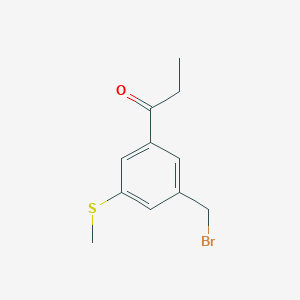
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H7ClF2N2O. It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chloro and difluoromethoxy groups.
Métodos De Preparación
The synthesis of 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-chloro-3-(difluoromethoxy)aniline with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield nitroso derivatives, while substitution with an amine may produce an amino-substituted derivative .
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of hydrazine derivatives on cellular processes.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activities. The chloro and difluoromethoxy groups may enhance the compound’s binding affinity and specificity for certain targets .
The pathways involved in the compound’s effects include oxidative stress, apoptosis, and signal transduction. By modulating these pathways, the compound can influence cellular functions and responses .
Comparación Con Compuestos Similares
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Chloro-4-(difluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism.
4-Chloro-3-(difluoromethoxy)phenylboronic acid: This compound contains a boronic acid group instead of a hydrazine group.
N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide: This compound has a more complex structure with additional functional groups.
Propiedades
Fórmula molecular |
C7H7ClF2N2O |
|---|---|
Peso molecular |
208.59 g/mol |
Nombre IUPAC |
[4-chloro-3-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(12-11)3-6(5)13-7(9)10/h1-3,7,12H,11H2 |
Clave InChI |
UCINJGBRTIXBPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)







![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)


